molecular formula C29H25N5O B2670784 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide CAS No. 923173-22-2

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

Katalognummer B2670784
CAS-Nummer: 923173-22-2
Molekulargewicht: 459.553
InChI-Schlüssel: QLDRPEMMRFLTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide, commonly known as MNK1/2 inhibitor, is a small molecule compound that has been widely studied for its potential therapeutic applications. MNK1/2 inhibitors are a class of drugs that specifically target the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the regulation of cell growth, proliferation, and survival.

Wirkmechanismus

MNK1/2 inhibitors specifically target the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway by inhibiting the activity of the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide-interacting kinases (MNKs), which are downstream effectors of the extracellular signal-regulated kinase (ERK) and p38 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide pathways. MNKs play a critical role in the regulation of gene expression by phosphorylating the eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNAs encoding growth-promoting proteins. By inhibiting the activity of MNKs, MNK1/2 inhibitors block the translation of growth-promoting proteins and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MNK1/2 inhibitors have been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammatory cytokine production. In cancer, MNK1/2 inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In inflammatory diseases, MNK1/2 inhibitors have been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

MNK1/2 inhibitors have several advantages for lab experiments, including their specificity for the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway, their ability to inhibit the translation of growth-promoting proteins, and their potential therapeutic applications in the treatment of various diseases. However, MNK1/2 inhibitors also have some limitations for lab experiments, including their potential toxicity, their limited solubility, and their potential off-target effects.

Zukünftige Richtungen

MNK1/2 inhibitors have several potential future directions for research, including the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their potential combination with other drugs. The development of more potent and selective inhibitors could improve the efficacy and safety of MNK1/2 inhibitors for clinical use. The identification of new therapeutic applications could expand the potential clinical applications of MNK1/2 inhibitors beyond cancer, inflammatory diseases, and viral infections. The investigation of their potential combination with other drugs could improve the efficacy and reduce the toxicity of MNK1/2 inhibitors in the treatment of various diseases.

Synthesemethoden

The synthesis of MNK1/2 inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The most commonly used method for the synthesis of MNK1/2 inhibitors is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods, such as Suzuki-Miyaura coupling and Sonogashira coupling, have also been used for the synthesis of MNK1/2 inhibitors.

Wissenschaftliche Forschungsanwendungen

MNK1/2 inhibitors have been extensively studied for their potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, MNK1/2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In inflammatory diseases, MNK1/2 inhibitors have been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In viral infections, MNK1/2 inhibitors have been shown to inhibit the replication of viruses, such as influenza A virus and hepatitis C virus, by blocking the host cell translation machinery.

Eigenschaften

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O/c1-19-7-11-24(12-8-19)31-27-17-20(2)30-29(34-27)33-26-15-13-25(14-16-26)32-28(35)23-10-9-21-5-3-4-6-22(21)18-23/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDRPEMMRFLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.